propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted thiazole ring via an enamine bridge. Key structural elements include:
- Enamine linkage: A conjugated (1E)-configured eth-1-en-1-yl group with a cyano substituent, enhancing rigidity and influencing dipole interactions.
- Benzoate ester: The propan-2-yl ester group at the para position modulates solubility and metabolic stability.
The compound’s design aligns with medicinal chemistry strategies targeting heterocyclic scaffolds for bioactivity, though explicit biological data are absent in the provided evidence.
Properties
IUPAC Name |
propan-2-yl 4-[[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-15(2)31-24(28)16-5-8-19(9-6-16)26-13-18(12-25)23-27-20(14-32-23)17-7-10-21(29-3)22(11-17)30-4/h5-11,13-15,26H,1-4H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUYAEQTZMEEEN-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- Substituent on Thiazole : The phenyl group at the thiazole 4-position is 4-methoxy (vs. 3,4-dimethoxy in the target compound) .
- Lipophilicity: The 3,4-dimethoxy substitution may increase logP compared to the 4-methoxy analog, influencing membrane permeability.
Ethyl 4-({2-[(propan-2-yl)amino]-1,3-thiazole-4-carbonyl}amino)benzoate
- Thiazole Substituent: A propan-2-yl amino group replaces the 3,4-dimethoxyphenyl and cyano-enamine moieties.
- Physicochemical Properties :
| Property | Target Compound* | Ethyl 4-... Benzoate |
|---|---|---|
| Molecular Weight | Not Provided | 333.41 g/mol |
| logP | Not Provided | 4.01 |
| Hydrogen Bond Donors | 2 (estimated) | 2 |
*Data inferred from structural analogs.
- Functional Impact: The absence of the cyano-enamine group reduces conjugation, possibly diminishing electronic interactions in biological systems.
1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives
Examples from –7 highlight heterocyclic analogs with distinct bioactivity:
- 1,3,4-Thiadiazoles : Demonstrated anti-tumor activity via cationic charge interactions .
- 1,2,4-Triazoles : Synthesized with alkil-thioacetimidate chains for biological modeling .
- Comparison with Target Compound: Heterocycle Core: Thiazole vs. thiadiazole/triazole alters ring aromaticity and lone-pair availability. Bioactivity Potential: Thiadiazoles and triazoles are established in drug discovery, suggesting the target thiazole derivative may share similar therapeutic niches.
Physicochemical and Functional Implications
Substituent Effects on Bioactivity
- Methoxy Groups: The 3,4-dimethoxy substitution on the phenyl ring (target compound) may enhance π-π stacking in hydrophobic pockets compared to mono-methoxy analogs .
Computational and Experimental Characterization
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